2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is an organophosphorus compound that features a phosphanyl group attached to an imidazole ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. The presence of both phosphanyl and imidazole groups provides unique electronic and steric properties, making it a versatile compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Coordination: The compound can form coordination complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.

Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.

Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Substituted imidazole derivatives.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.

Medicine: Research is ongoing into the use of metal complexes of this compound in medicinal chemistry, particularly in the development of new drugs.

Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial catalysis and materials science.

Wirkmechanismus

The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand with two phosphanyl groups.

2-(Diphenylphosphino)benzoic acid: A similar compound with a carboxylic acid group instead of an imidazole ring.

Diphenyl-2-pyridylphosphine: A ligand with a pyridine ring instead of an imidazole ring.

Uniqueness: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is unique due to the presence of both a phosphanyl group and an imidazole ring, which provides a combination of electronic and steric properties not found in other similar compounds. This makes it particularly versatile in forming stable and reactive metal complexes.

Biologische Aktivität

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is a phosphine-containing imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, including enzymes and metal ions, which can lead to therapeutic applications, particularly in oncology and anti-diabetic treatments.

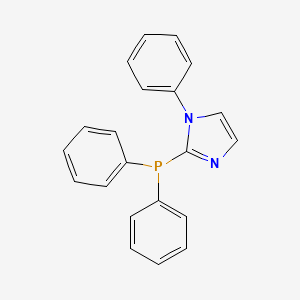

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a diphenylphosphanyl group attached to a phenyl-substituted imidazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : It has been evaluated for its potential as an α-glucosidase inhibitor, which is significant for diabetes management.

- Metal Ion Interaction : The ability of this compound to coordinate with metal ions may enhance its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of phosphine-containing compounds. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Efficacy

In a study focusing on gold(I) complexes containing phosphine ligands similar to this compound, researchers reported:

- Cell Lines Tested : MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Results : The complexes exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating strong anticancer activity without significant side effects .

Enzyme Inhibition

The potential of this compound as an α-glucosidase inhibitor was investigated through in vitro assays.

Findings:

- Inhibition Mechanism : Non-competitive inhibition was observed, with the compound binding at an allosteric site of the enzyme.

- IC50 Values : Compounds derived from this imidazole exhibited IC50 values ranging from 0.71 µM to 2.09 µM, indicating potent enzyme inhibition .

Metal Ion Interaction

The interaction of this compound with metal ions has been studied for its implications in drug design.

Interaction Studies:

- Metal Coordination : The compound can form stable complexes with transition metals, enhancing its biological activity through mechanisms such as ROS generation and DNA intercalation .

Data Table: Summary of Biological Activities

| Biological Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | Similar to cisplatin | Cytotoxicity |

| Anticancer | MDA-MB-231 | Similar to cisplatin | Cytotoxicity |

| α-glucosidase Inhibition | α-glucosidase | 0.71 - 2.09 µM | Non-competitive |

Eigenschaften

CAS-Nummer |

566921-40-2 |

|---|---|

Molekularformel |

C21H17N2P |

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

diphenyl-(1-phenylimidazol-2-yl)phosphane |

InChI |

InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI-Schlüssel |

MDZWLBXZTDYRJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.